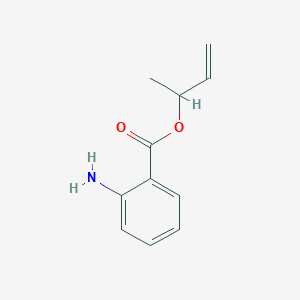

But-3-en-2-yl 2-aminobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

186135-57-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

but-3-en-2-yl 2-aminobenzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h3-8H,1,12H2,2H3 |

InChI Key |

ZOAPWJIXOAGEPJ-UHFFFAOYSA-N |

SMILES |

CC(C=C)OC(=O)C1=CC=CC=C1N |

Canonical SMILES |

CC(C=C)OC(=O)C1=CC=CC=C1N |

Synonyms |

3-Buten-2-ol,2-aminobenzoate(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for But 3 En 2 Yl 2 Aminobenzoate and Analogues

Direct Esterification Approaches

Direct esterification methods involve the reaction of a carboxylic acid with an alcohol to form an ester and water. For the synthesis of but-3-en-2-yl 2-aminobenzoate (B8764639), this would entail the reaction between 2-aminobenzoic acid (anthranilic acid) and but-3-en-2-ol.

Acid-Catalyzed Esterification of 2-Aminobenzoic Acid with But-3-en-2-ol

The traditional Fischer-Speier esterification, which employs a strong acid catalyst, presents challenges when applied to 2-aminobenzoic acid. The presence of the basic amino group on the anthranilic acid molecule leads to its protonation by the acid catalyst (such as sulfuric acid or hydrogen chloride). This forms an ammonium (B1175870) salt, which necessitates the use of at least one molar equivalent of the catalyst. Consequently, a large quantity of salt is produced during the workup when a base is added to liberate the free ester.

Furthermore, the use of strong acid catalysts can lead to undesirable side reactions. For instance, hydrogen chloride can react with the alcohol to form an alkyl chloride, while sulfuric acid can promote the formation of dialkyl ether. These by-products complicate the purification process and can represent a safety risk. Despite these drawbacks, the method is a foundational approach to ester synthesis.

Table 1: General Conditions for Acid-Catalyzed Esterification of p-Aminobenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Key Steps |

|---|

This table illustrates a typical procedure for a similar aminobenzoic acid, which can be adapted for 2-aminobenzoic acid and but-3-en-2-ol.

Steglich Esterification and Variants for Anthranilate Formation

The Steglich esterification offers a mild and efficient alternative for synthesizing esters, particularly for substrates that are sensitive to the harsh conditions of acid catalysis. This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically performed at room temperature in an aprotic solvent like dichloromethane.

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This highly reactive intermediate is then attacked by the alcohol. DMAP plays a crucial role as an acyl transfer catalyst; it reacts with the O-acylisourea to form a reactive acyl-pyridinium species, which is more readily attacked by the alcohol than the O-acylisourea itself. This catalytic action accelerates the reaction and suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. The main byproduct of the reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration.

This method is advantageous for its mild conditions and high yields, even with sterically hindered alcohols and sensitive carboxylic acids. It is a highly suitable method for preparing but-3-en-2-yl 2-aminobenzoate, preserving the integrity of the allylic alcohol and the aminobenzoate core.

Catalytic Esterification Strategies (e.g., Boron Oxide Catalysis)

Various catalysts have been explored to improve the efficiency and selectivity of esterification. While specific data on boron oxide catalysis for anthranilic acid is limited, related boron-based catalysts like boric acid and boron esters have been studied for esterification and amidation reactions. For example, boric acid has been shown to catalyze the methyl esterification of certain sugar acids. Computational studies on boron ester-catalyzed amidation suggest a mechanism involving the condensation of the carboxylic acid with the boron catalyst, followed by a nucleophilic attack by the amine. A similar pathway could be envisioned for esterification.

Other catalytic systems for aminobenzoic acids include the use of phosphorus pentoxide or polyphosphoric acids, which have been used to produce esters of 2-hydroxy-4-amino-benzoic acid with phenols at elevated temperatures (80-120 °C). These methods offer an alternative to traditional strong acid catalysis, potentially providing higher yields and purer products in a single step. The development of efficient, recyclable solid acid catalysts, such as certain zeolites, also represents a green and promising direction for the esterification of benzoic acids and their derivatives.

Advanced and Chemoselective Synthetic Routes

Modern synthetic chemistry has focused on developing highly efficient and selective methods that minimize waste and offer novel reaction pathways. These advanced routes are particularly valuable for constructing complex molecules like anthranilate esters.

Metal-Free Multicomponent Reactions for Anthranilate Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their atom and step economy. A novel, metal-free MCR strategy has been developed for the synthesis of anthranilate esters that avoids the direct use of anthranilic acid.

This approach utilizes 2-nitrobenzaldehyde, malononitrile, and an alcohol (such as but-3-en-2-ol) in a base-assisted reaction. The reaction proceeds through a unique intramolecular redox process where the aldehyde group is oxidized to a carboxylic ester while the nitro group is simultaneously reduced to the amine. This strategy is highly chemoselective and operates under mild conditions. It has been successfully applied to a variety of alcohols, including primary, secondary, aromatic, and heteroaromatic alcohols, providing the desired anthranilate esters in moderate to good yields. This method represents a significant departure from classical esterification and provides a powerful tool for generating diverse anthranilate ester libraries.

Table 2: Examples of Anthranilate Esters Synthesized via Metal-Free MCR

| Alcohol (Reactant) | Product | Yield |

|---|---|---|

| Methanol | Methyl 2-aminobenzoate | 81% |

| Ethanol | Ethyl 2-aminobenzoate | 75% |

| Benzyl (B1604629) alcohol | Benzyl 2-aminobenzoate | 65% |

| Furfuryl alcohol | Furfuryl 2-aminobenzoate | 61% |

Data sourced from a study on a novel multicomponent reaction for anthranilate ester synthesis.

Enzyme-Mediated Synthesis and Transesterification for Allylic Alcohols

Biocatalysis, utilizing enzymes like lipases, offers a green and highly selective alternative for ester synthesis. Lipases can catalyze esterification and transesterification reactions with high regio-, chemo-, and enantioselectivity, often under mild conditions and in organic solvents.

For the synthesis of anthranilate esters, lipases such as Porcine Pancreas Lipase (PPL) have been employed. In one study, the esterification of anthranilic acid with a wide range of alcohols (C1–C18) was investigated using a Plackett-Burman experimental design to select the most effective alcohols. Methanol was found to give the highest yield, but other alcohols also showed significant conversion.

Enzymatic methods are particularly well-suited for reactions involving sensitive substrates like allylic alcohols. Lipase-catalyzed transesterification is an effective method for the kinetic resolution of racemic allylic alcohols, where the enzyme selectively acylates one enantiomer, allowing for the separation of the chiral alcohol and its corresponding ester. This high degree of selectivity is difficult to achieve with traditional chemical methods. Therefore, a lipase-mediated reaction between an alkyl anthranilate (e.g., methyl or ethyl anthranilate) and but-3-en-2-ol could provide an enantioselective route to this compound.

Table 3: Lipase-Catalyzed Esterification of Anthranilic Acid with Various Alcohols

| Alcohol Type | Example Alcohol | Significance Level | Yield |

|---|---|---|---|

| Short-chain | Methanol | 99.9% | 45.6% |

| Long-chain | Decanol | 99.9% | High |

| Long-chain | Cetyl Alcohol | 99.9% | High |

| Long-chain | Stearyl Alcohol | 99.9% | High |

Data from a Plackett-Burman design study to select optimal alcohols for lipase-catalyzed esterification.

Strategies for Stereoselective Formation of the But-3-en-2-yl Ester Linkage

The stereoselective synthesis of the ester linkage in this compound and its analogues is a critical step that dictates the absolute configuration of the final product. This is particularly important when the but-3-en-2-ol precursor is racemic, as kinetic resolution or a dynamic kinetic asymmetric transformation is required to produce an enantiomerically enriched product. Transition-metal-catalyzed asymmetric allylic substitution (AAS) reactions are powerful methods for constructing allylic stereocenters. rsc.orgacs.org While allylic alkylation and amination are well-studied, the development of asymmetric allylic esterification (AAE) using carboxylic acids as nucleophiles has been more challenging due to the lower nucleophilicity of carboxylic acids and the potential for product hydrolysis. rsc.org

One of the most effective modern strategies involves the use of iridium catalysts. rsc.orgrsc.org Researchers have developed a highly regio- and enantioselective iridium-catalyzed allylic esterification of racemic secondary allylic alcohols with carboxylic acids. rsc.orgrsc.org This method employs an iridium catalyst, often in conjunction with a chiral ligand, to facilitate the formation of a chiral allylic ester from a racemic alcohol. The process is believed to involve a kinetic resolution, where one enantiomer of the alcohol reacts significantly faster than the other. rsc.org For instance, the reaction of a racemic allylic alcohol like but-3-en-2-ol with 2-aminobenzoic acid in the presence of a suitable iridium/(P,olefin) complex can yield the desired ester with high enantioselectivity (up to >99% ee). rsc.org The addition of an additive like HBr has been identified as a key factor in achieving this transformation successfully within the Ir-(P, olefin) system. rsc.org

Another strategy involves the palladium-catalyzed allylic esterification. Overman and coworkers have detailed a method using trichloroacetimidates of allylic alcohols, which can be generated in situ, that undergo a clean enantioselective SN2′ substitution with various carboxylic acids in the presence of a chiral palladium(II) catalyst. organic-chemistry.org This approach provides a reliable pathway to chiral allylic esters.

Zirconium-mediated SN2' substitution reactions also offer a highly regio- and stereospecific route. nih.gov The reaction of a zirconium oxo complex with an E-allylic chloride results in the exclusive formation of the SN2' substitution product, which can be converted to the corresponding allylic alcohol. This method proceeds with essentially complete syn selectivity, indicating a well-defined transition state. nih.gov While this method forms the alcohol, subsequent esterification would be required to form the final product.

The choice of methodology depends on the desired stereochemical outcome and the specific substrates involved. The iridium-catalyzed dynamic kinetic asymmetric esterification is particularly advantageous as it can theoretically convert all of the racemic starting alcohol into a single enantiomer of the product ester.

Table 1: Comparison of Stereoselective Esterification Strategies

| Method | Catalyst System | Key Features | Selectivity | Ref. |

|---|---|---|---|---|

| Asymmetric Allylic Esterification | Iridium/(P,olefin) complex | Employs racemic secondary allylic alcohols and free carboxylic acids; mild conditions. | High regio- and enantioselectivity (up to >99% ee). | rsc.orgrsc.org |

| Asymmetric Allylic Esterification | Chiral Palladium(II) complex | Uses allylic trichloroacetimidates as intermediates; clean SN2′ substitution. | High enantioselectivity. | organic-chemistry.org |

| SN2' Substitution | Zirconium oxo complex | Reacts with allylic chlorides; proceeds with high stereospecificity. | High regio- and stereospecificity (syn selectivity). | nih.gov |

Precursor Synthesis and Functional Group Transformations

Synthesis of But-3-en-2-ol and Related Unsaturated Secondary Alcohols

A common laboratory synthesis of racemic but-3-en-2-ol involves the reduction of 3-buten-2-one. Alternatively, it can be synthesized from 3-butyn-2-ol. chemicalbook.com For related structures, such as 2-methyl-3-buten-2-ol, industrial processes may involve the reaction of isoprene (B109036) with a hydrohalide, followed by hydrolysis with an aqueous base. google.com

For stereoselective synthesis, the use of chiral building blocks from the "chiral pool" is a powerful strategy. nih.gov Terpenes such as (-)-citronellol (B1674659) and (-)-linalool (B1674924) are readily available, inexpensive chiral molecules that can be used as starting materials for more complex chiral structures. nih.gov

Asymmetric synthesis provides a direct route to enantiomerically enriched secondary alcohols. One such method is the allene (B1206475) hydroboration-aldehyde allylboration reaction sequence. nih.gov This technique allows for the highly diastereo- and enantioselective synthesis of related structures like 2-methyl-1,2-syn- and 2-methyl-1,2-anti-3-butenediols. nih.gov By carefully selecting the hydroboration conditions and the chiral borane (B79455) reagent (e.g., diisopinocampheylborane), specific stereoisomers can be targeted with high selectivity (e.g., 80-92% ee). nih.gov

Another approach to obtaining chiral but-3-en-2-ol involves enzymatic resolution or asymmetric reduction of the corresponding ketone. These biocatalytic methods are often highly selective and operate under mild conditions.

Table 2: Selected Synthetic Routes to But-3-en-2-ol and Analogues

| Product | Starting Material(s) | Method | Key Features | Ref. |

|---|---|---|---|---|

| But-3-en-2-ol | 3-Butyn-2-ol | Catalytic Hydrogenation | Standard reduction method. | chemicalbook.com |

| 2-Methyl-3-buten-2-ol | Isoprene, Hydrohalide | Two-step chemical synthesis | Suitable for industrial scale. | google.com |

| Chiral 2-Methyl-1,2-diols | Allene, Aldehyde | Allene hydroboration-aldehyde allylboration | Highly diastereo- and enantioselective (80-92% ee). | nih.gov |

| Chiral Allylic Alcohols | Geraniol, Linalool | Chiral Pool Synthesis | Utilizes naturally abundant, inexpensive chiral terpenes. | nih.gov |

Synthesis of 2-Aminobenzoic Acid and its N-Substituted Derivatives

2-Aminobenzoic acid, also known as anthranilic acid, is a widely available precursor. ekb.eg However, the synthesis of its N-substituted derivatives is crucial for creating analogues of the target compound. A variety of methods exist for this purpose, ranging from classical reactions to modern catalytic approaches. ekb.egnih.gov

The industrial synthesis of anthranilic acid often starts from o-xylene, which is oxidized to phthalic anhydride, converted to phthalimide, and then subjected to a Hofmann rearrangement. ekb.eg

For the preparation of N-substituted derivatives, modern cross-coupling reactions are particularly effective. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds. This reaction can be adapted for solid-phase synthesis, allowing for the efficient preparation of a wide range of N-arylated and N-alkylated anthranilic acid derivatives. nih.govrsc.org Another powerful technique is copper-catalyzed coupling of 2-halogenobenzoic acids with various amines, which can be enhanced by ultrasonic irradiation to achieve higher yields and shorter reaction times. ekb.eg

Reductive amination is another key strategy, particularly for introducing aliphatic and benzylic groups at the nitrogen atom. nih.govrsc.org This method can also be performed on a solid support, which simplifies purification and allows for high-throughput synthesis. rsc.org

More traditional methods involve the reaction of anthranilic acid with various electrophiles. For example, reacting anthranilic acid with compounds like ethyl chloroacetate, followed by further transformations, can yield structurally diverse derivatives. itmedicalteam.pl Diazotization of N-benzylidene anthranilic acids can also be used to introduce further functionalization onto the aromatic ring. nih.gov

Table 3: Methodologies for Synthesizing N-Substituted 2-Aminobenzoic Acids

| Method | Reagents | Key Features | Scope | Ref. |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Halobenzoic acid, Amine, Pd-catalyst | Forms C(aryl)-N bond; adaptable to solid-phase synthesis. | Wide range of N-aryl and N-alkyl derivatives. | nih.govrsc.org |

| Copper-Catalyzed Coupling | 2-Halobenzoic acid, Amine, Cu-catalyst | Can be accelerated with ultrasonic irradiation. | Primarily for N-aryl derivatives. | ekb.eg |

| Reductive Amination | 2-Aminobenzoic acid, Aldehyde/Ketone, Reducing agent | Introduces alkyl and benzyl groups; adaptable to solid-phase synthesis. | N-aliphatic and N-benzylic derivatives. | nih.govrsc.org |

| Classical Derivatization | Anthranilic acid, Alkylating/Acylating agents | Multi-step sequences to build complex structures. | Varies depending on the specific reaction sequence. | nih.govitmedicalteam.pl |

Reaction Mechanisms and Chemical Transformations of But 3 En 2 Yl 2 Aminobenzoate

Mechanistic Investigations of Ester Hydrolysis and Solvolysis

The hydrolysis of But-3-en-2-yl 2-aminobenzoate (B8764639), like other 2-aminobenzoate esters, is significantly influenced by the presence of the ortho-amino group. This functionality provides a pathway for intramolecular catalysis, accelerating the cleavage of the ester bond.

Intramolecular General Base Catalysis by the Amino Group

The hydrolysis of 2-aminobenzoate esters proceeds via a mechanism of intramolecular general base catalysis. nih.gov The amino group (-NH2) positioned ortho to the ester functionality acts as a catalyst. In a pH-independent range, typically between pH 4 and 8, the neutral amino group facilitates the hydrolytic reaction. nih.gov It does so by partially abstracting a proton from a water molecule as that water molecule attacks the ester's carbonyl carbon. researchgate.net This mechanism avoids the formation of a highly strained four-membered ring intermediate that would be required for direct nucleophilic attack by the amine. acs.org

This intramolecular assistance leads to a significant rate enhancement. Studies on analogous 2-aminobenzoate esters have shown that their hydrolysis is 50 to 100 times faster than that of the corresponding para-substituted (4-aminobenzoate) esters or unsubstituted benzoate esters. nih.govresearchgate.net Compared to the hydroxide ion-catalyzed reaction at pH 4, the rate enhancement can be as high as 100,000-fold. nih.gov Protonation of the amino group at lower pH (below its pKa of approximately 3.8) retards the reaction rate, confirming the crucial role of the neutral amine base in the catalysis.

Solvent Effects on Hydrolytic Stability

Solvent properties play a critical role in the hydrolytic stability of esters. For 2-aminobenzoate esters, the mechanism of intramolecular general base catalysis involves a water molecule in the rate-determining step. Consequently, the polarity and protic nature of the solvent are key factors. The use of deuterium oxide (D₂O) instead of water (H₂O) results in the reaction being approximately two times slower. nih.gov This "solvent isotope effect" is characteristic of reactions involving proton transfer in the transition state and supports the general base catalysis mechanism. While specific data on a wide range of solvents for But-3-en-2-yl 2-aminobenzoate is limited, it can be inferred that polar protic solvents capable of participating in and stabilizing the transition state would facilitate hydrolysis. Conversely, less polar or aprotic solvents would be expected to decrease the rate of solvolysis. nii.ac.jp

Intramolecular Electronic and Structural Interactions

The proximity of the amino and ester groups on the benzene (B151609) ring allows for significant intramolecular interactions, influencing the molecule's conformation, electronic properties, and spectroscopic behavior.

Hydrogen Bonding Effects and Their Spectroscopic Signatures

Intramolecular hydrogen bonding can occur between the hydrogen atoms of the amino group and the carbonyl oxygen of the ester. fu-berlin.de This interaction can lead to the formation of a pseudo-six-membered ring, which confers a degree of conformational rigidity. Such hydrogen bonds are typically of medium strength and partially covalent in nature.

The presence of these interactions can be detected through various spectroscopic methods:

NMR Spectroscopy : In ¹H NMR spectra, the protons of the amino group involved in hydrogen bonding would appear as a downfield-shifted signal compared to a non-bonded amine. ruc.dksemanticscholar.org The chemical shift of the NH proton can be a good indicator of hydrogen bond strength. ruc.dk

IR Spectroscopy : Intramolecular hydrogen bonding affects the vibrational frequencies of the involved groups. The N-H stretching frequency of the bonded amine would be shifted to a lower wavenumber (red-shifted), and the C=O stretching frequency of the ester carbonyl might also show a slight red shift. fu-berlin.de

UV-Vis Spectroscopy : The formation of an intramolecular hydrogen bond can influence the electronic transitions, potentially causing shifts in the absorption bands. semanticscholar.org

Intramolecular Charge Transfer (ICT) Phenomena

The structure of this compound, featuring an electron-donating amino group attached to an aromatic ring that is conjugated with an electron-accepting ester group, is conducive to intramolecular charge transfer (ICT). ias.ac.inossila.com Upon photoexcitation, an electron can be transferred from the donor (amino group) to the acceptor (ester and benzene ring), leading to a highly polar excited state with significant charge separation. ias.ac.inossila.com

This phenomenon gives rise to distinct photophysical properties. Molecules exhibiting ICT often show dual fluorescence in polar solvents: a higher-energy band corresponding to the locally excited (LE) state and a lower-energy, red-shifted band from the ICT state. ias.ac.in The emission from the ICT state is highly sensitive to the polarity of the solvent, a characteristic known as solvatochromism. ias.ac.inmdpi.com The dipole moment of the excited ICT state is significantly larger than that of the ground state, which explains the pronounced solvent-dependent stabilization and red-shifted emission. ias.ac.in

Photochemical Reactivity and Degradation Pathways

Aminobenzoate esters are susceptible to degradation upon exposure to ultraviolet (UV) radiation. mdpi.comacs.org The primary photochemical process is direct photolysis, which can be significantly accelerated by the presence of radical-generating species like persulfate or hydrogen peroxide. mdpi.com

Studies on related aminobenzoate esters, such as Ethyl 4-aminobenzoate, provide insight into the likely degradation pathways. mdpi.com The reaction typically proceeds through several key steps:

Hydroxylation : Reactive oxygen species, such as hydroxyl radicals (•OH), can attack the benzene ring, leading to the formation of hydroxylated intermediates. mdpi.comnih.gov

Side-Chain Cleavage : The C–O bond between the carbonyl group and the alkoxy group (the butenyl group in this case) can be broken by radical attack. mdpi.com

Amine Group Oxidation/Removal : The amino group can be oxidized or removed, leading to further degradation products. mdpi.com

Ring Opening : Under aggressive photocatalytic conditions, the aromatic ring can be opened, ultimately leading to the mineralization of the compound into smaller organic acids, CO₂, and water. frontiersin.org

The specific intermediates and final products depend on the reaction conditions, including the wavelength of UV light and the presence of photosensitizers or radical initiators. mdpi.comfrontiersin.org

Reactivity of the Alkene Moiety (But-3-en-2-yl)

The but-3-en-2-yl group contains a carbon-carbon double bond, which is a site of high electron density. This makes it susceptible to attack by electrophiles and enables it to participate in addition, cycloaddition, and polymerization reactions.

Alkenes readily undergo electrophilic addition, where the π bond is broken and two new σ bonds are formed. libretexts.orgchemistrystudent.com An electrophile is attracted to the electron-rich double bond, initiating the reaction. chemistrystudent.com

The mechanism typically proceeds in two steps:

Electrophilic Attack: The π electrons of the double bond attack an electrophile (e.g., the H in H-Br), forming a new C-H σ bond and a carbocation intermediate. libretexts.org

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the positively charged carbocation, forming the final addition product. libretexts.org

For an unsymmetrical alkene like the but-3-en-2-yl moiety, the addition of reagents like hydrogen halides (H-X) follows Markovnikov's rule . This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. This leads to the formation of the more stable carbocation intermediate (in this case, a secondary carbocation), resulting in a major and a minor product. chemistrystudent.comsavemyexams.com

| Reactant | Major Product | Minor Product |

| H-Br | 3-Bromo-butan-2-yl 2-aminobenzoate | 2-Bromo-butan-3-yl 2-aminobenzoate |

| H₂O (acid-catalyzed) | 3-Hydroxy-butan-2-yl 2-aminobenzoate | 2-Hydroxy-butan-3-yl 2-aminobenzoate |

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The alkene in the but-3-en-2-yl group can act as a component in these reactions, particularly [2+2] and [3+2] cycloadditions.

[2+2] Cycloaddition: This reaction involves two alkene components to form a four-membered cyclobutane ring. nih.gov These reactions are often initiated photochemically, proceeding through high-energy, short-lived excited-state intermediates. nih.gov The but-3-en-2-yl moiety could potentially dimerize or react with another alkene under photochemical conditions to form a cyclobutane derivative.

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve a 3-atom dipole (like an azomethine ylide) and a 2-atom dipolarophile (the alkene) to form a five-membered heterocyclic ring. nih.gov This type of reaction is a powerful tool for synthesizing densely functionalized five-membered rings, such as pyrrolidines, and can generate multiple stereogenic centers simultaneously. nih.gov

The double bond in the but-3-en-2-yl group allows it to act as a monomer in addition polymerization reactions. This process typically involves the sequential addition of monomer units to a growing polymer chain. A common mechanism is free-radical polymerization, which consists of three main stages:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals. These radicals then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times, rapidly increasing the molecular weight of the polymer.

Termination: The growth of polymer chains is halted, usually by the combination of two radical chains or by disproportionation.

The polymerization of this compound would result in a polymer with an all-carbon backbone and pendant 2-aminobenzoate ester groups. Such polymers, bearing activated ester side chains, can be valuable for post-polymerization modification, where the ester groups are subsequently reacted to introduce other functionalities. nih.gov

Reactivity of the Primary Amine Functional Group (2-Aminobenzoate)

The primary aromatic amine (-NH₂) on the 2-aminobenzoate moiety is a versatile functional group that can participate in several types of chemical reactions.

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile. It can react with acylating agents such as acid chlorides or anhydrides to form amides. It can also react with other esters to yield amides, although this is generally a slower process. study.com

Intramolecular Catalysis: The ortho-position of the amine group relative to the ester allows it to act as an intramolecular general base catalyst in the hydrolysis of the ester. researchgate.netnih.gov This neighboring group participation can lead to a significant rate enhancement (50-100 fold) for hydrolysis in the pH range of 4 to 8 compared to its para-substituted analogue. researchgate.netnih.gov The neutral amine group is crucial for this catalytic activity.

Diazotization: Aromatic primary amines react with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the case of anthranilate esters, this intermediate is highly unstable and can readily eliminate nitrogen and carbon dioxide to generate benzyne, a highly reactive intermediate that can be trapped in cycloaddition reactions. wikipedia.org

Schiff Base Formation: The primary amine can react with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is important in perfumery, where methyl anthranilate is combined with aldehydes like hydroxycitronellal to produce fragrances. wikipedia.org

N-Alkylation and N-Acylation Reactions

The primary amino group (-NH₂) of the 2-aminobenzoate moiety is a key site for nucleophilic attack, making it susceptible to both N-alkylation and N-acylation reactions. These reactions involve the formation of new carbon-nitrogen or acyl-nitrogen bonds, respectively.

N-Alkylation

N-alkylation of the amino group in 2-aminobenzoate esters can be achieved using various alkylating agents. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, selective methods have been developed. For instance, reductive amination and metal-catalyzed C-N coupling are common strategies to achieve controlled N-alkylation.

Challenges in selective N-alkylation arise because the nucleophilicity of the nitrogen atom increases with each alkylation, often leading to overalkylation. nih.gov To overcome this, specific strategies like using amine hydrobromides and alkyl bromides under controlled deprotonation/protonation conditions can favor monoalkylation. Another approach involves the use of N-aminopyridinium salts as ammonia surrogates to achieve self-limiting alkylation, yielding secondary amines without overalkylation products. nih.gov

The presence of the allylic "but-3-en-2-yl" group introduces the possibility of intramolecular reactions or rearrangements under certain conditions, although such reactivity would be speculative without direct experimental evidence.

N-Acylation

N-acylation is a fundamental transformation for the protection of amino groups and the synthesis of amides, which are prevalent in many biologically active molecules and pharmaceuticals. wikipedia.org The reaction of the amino group in a 2-aminobenzoate ester with an acylating agent, such as an acyl chloride or acid anhydride, readily forms an N-acyl derivative.

Modern, environmentally friendly methods for N-acylation include using benzotriazole chemistry in water, which allows for the efficient synthesis of arylamides at room temperature or under microwave irradiation. wikipedia.org This approach is advantageous due to its mild conditions, short reaction times, and high yields. wikipedia.org

| Reaction Type | Reagent Class | General Product | Key Considerations |

| N-Alkylation | Alkyl Halides, Sulfonates | Secondary or Tertiary Amines | Potential for overalkylation. |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary or Tertiary Amines | Controlled, selective alkylation. |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Amides | Generally high-yielding and straightforward. |

| N-Acylation (Green) | Acylbenzotriazoles in Water | Amides | Environmentally benign, mild conditions. wikipedia.org |

Condensation Reactions and Heterocycle Formation (e.g., Schiff Bases)

The amino group of this compound is expected to undergo condensation reactions with carbonyl compounds, leading to the formation of imines (Schiff bases). Furthermore, the bifunctional nature of the 2-aminobenzoate structure, with the amino group ortho to the ester, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Schiff Base Formation

The reaction of a primary amine with an aldehyde or a ketone results in the formation of a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group). nih.gov For instance, the condensation of ethyl 2-aminobenzoate with substituted aromatic aldehydes has been shown to produce Schiff bases, a reaction that can be catalyzed by acids such as methanesulfonic acid. This reaction is typically carried out at room temperature in a suitable solvent like ethanol.

These Schiff bases are not just synthetic intermediates but can also act as chelating ligands for metal ions. nih.gov

Heterocycle Formation: Quinazolinones

Anthranilic acid and its esters are common starting materials for the synthesis of quinazolines and quinazolinones, a class of heterocyclic compounds with a wide range of biological activities. nih.govwikipedia.orgorganic-chemistry.org

One common method is the reaction of an anthranilate ester with an amide or a related compound. For example, 4(3H)-quinazolinones can be synthesized from methyl anthranilate and secondary amides, promoted by reagents like trimethylsilyl polyphosphate (PPSE). nih.govwikipedia.org Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields, for instance, in the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. organic-chemistry.org

Another route to quinazolinone derivatives involves the acylation of the amino group of an anthranilate, followed by cyclization. For example, condensation of anthranilic acid with a chloro acyl chloride, followed by dehydration, forms a benzoxazinone intermediate. This intermediate can then react with an amine, such as hydrazine hydrate or ammonium (B1175870) acetate, to yield fused quinazolinones.

| Reactant | Reaction Conditions | Heterocyclic Product |

| Secondary Amides | Trimethylsilyl polyphosphate (PPSE) | 4(3H)-Quinazolinones nih.govwikipedia.org |

| Formamide | Microwave irradiation, acidic alumina | Quinazolines organic-chemistry.org |

| Chloro Acyl Chloride, then Amine | Acetic anhydride, then reflux | Fused Quinazolinones |

| Aromatic Aldehydes | Methanesulfonic acid, ethanol | Schiff Bases |

Advanced Spectroscopic Characterization and Structural Elucidation of But 3 En 2 Yl 2 Aminobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For But-3-en-2-yl 2-aminobenzoate (B8764639), the proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring of the 2-aminobenzoate moiety and the protons of the but-3-en-2-yl group. The aromatic protons would typically appear in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the vinyl group (-CH=CH₂) would also be in a characteristic region, as would the methine (-CH) and methyl (-CH₃) protons of the butenyl group.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in But-3-en-2-yl 2-aminobenzoate would give a distinct signal. The carbonyl carbon of the ester group would be significantly downfield (typically >160 ppm). The aromatic carbons and the sp² hybridized carbons of the alkene would also have characteristic chemical shifts. Data from similar compounds, such as methyl 2-aminobenzoate, show aromatic and carbonyl carbons in these expected regions. rsc.org

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 155 |

| Ester C=O | - | >165 |

| Alkene CH | 5.0 - 6.0 | 115 - 140 |

| Alkene CH₂ | 5.0 - 5.5 | ~115 |

| Ester O-CH | 4.5 - 5.5 | 65 - 75 |

| CH₃ | 1.2 - 1.5 | 20 - 25 |

| NH₂ | 4.0 - 6.0 (broad) | - |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

To establish the precise connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the butenyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting different fragments of the molecule. For instance, it would show a correlation between the methine proton of the butenyl group and the carbonyl carbon of the ester, confirming the ester linkage.

Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as the rotation around single bonds. For this compound, VT-NMR could be used to study the rotational barrier around the C-O bond of the ester or the C-N bond of the amine. Changes in the NMR spectrum at different temperatures can reveal the presence of different conformers and the energy barriers between them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₃NO₂), the exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula with high confidence.

Calculated Exact Mass for C₁₁H₁₃NO₂ [M+H]⁺: 192.1025

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 192.1025 |

| [M+Na]⁺ | 214.0844 |

| [M-H]⁻ | 190.0868 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentations would be expected to occur at the ester linkage, leading to the loss of the butenyl group or parts of it. The fragmentation of the aromatic portion would also produce characteristic ions. Analysis of the fragmentation of similar aminobenzoate esters has shown characteristic losses of the alkyl group from the ester. researchgate.net

Predicted Key Fragments in MS/MS of this compound [M+H]⁺:

| m/z | Proposed Fragment Structure/Loss |

| 120 | [C₇H₆NO]⁺ - Loss of butene |

| 92 | [C₆H₆N]⁺ - Loss of butene and CO |

| 68 | [C₄H₅O]⁺ - But-3-en-2-yloxy cation |

Note: This is a predictive table based on common fragmentation pathways for this class of compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, particularly those coupling chromatography with mass spectrometry, are indispensable for the definitive identification of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide information on both the retention time of a compound and its mass-to-charge ratio (m/z), which allows for the determination of its molecular weight and fragmentation pattern.

For this compound (molar mass: 191.23 g/mol ), GC-MS analysis would be suitable given its likely volatility. In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 191. Subsequent fragmentation would likely occur at the ester linkage. Key expected fragments would include the aminobenzoyl cation (m/z 120) and the but-3-en-2-yl cation (m/z 71) or fragments resulting from its rearrangement. The fragmentation pattern provides a unique fingerprint that confirms the compound's structure. LC-MS would be an alternative, particularly using soft ionization techniques like electrospray ionization (ESI), which would likely show a prominent protonated molecular ion ([M+H]⁺) at m/z 192.

Table 1: Illustrative GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Component |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion [M]⁺ |

| 120 | [H₂NC₆H₄CO]⁺ | 2-Aminobenzoyl cation |

| 92 | [C₆H₄NH₂]⁺ | Aniline cation fragment |

| 71 | [C₄H₇O]⁺ | Fragment from the butenyl ester group |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, ester, aromatic ring, and alkene functionalities.

The N-H stretching of the primary amine group is expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The ester carbonyl (C=O) stretch would produce a strong, sharp peak around 1680-1710 cm⁻¹, a position influenced by conjugation with the aromatic ring. Aromatic C=C stretching vibrations would be observed in the 1550-1620 cm⁻¹ range. The C=C stretch of the butenyl group would likely appear around 1640-1680 cm⁻¹. Finally, the C-O stretching vibrations of the ester group would be visible in the 1100-1300 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1680 - 1710 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium-Weak |

| Aromatic (C=C) | Ring Stretch | 1550 - 1620 | Medium-Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide a distinct "vibrational fingerprint." It would be especially useful for confirming the C=C bonds of the aromatic ring and the butenyl group, which typically produce strong Raman signals. The symmetric vibrations of the benzene ring would also be clearly resolved. Comparing the FTIR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 2-aminobenzoate portion of the molecule contains a conjugated system of the benzene ring, the amine group, and the carbonyl group. This extensive conjugation is expected to give rise to strong absorptions in the UV region.

The spectrum would likely be characterized by two main absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The intense π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, would occur at a shorter wavelength (λ_max). A less intense n → π* transition, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, would be expected at a longer wavelength. The exact position of these absorptions is influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Conjugated aminobenzoate system | ~220 - 260 | High |

| n → π | C=O and N-H groups | ~300 - 350 | Low |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would only be applicable if this compound can be synthesized and isolated as a stable, single crystal of sufficient quality.

If a crystal structure were determined, it would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the butenyl chain relative to the aminobenzoate ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (between the amine group of one molecule and the carbonyl oxygen of another) or π-π stacking of the aromatic rings.

Currently, no published crystallographic data exists for this compound.

Theoretical and Computational Chemistry Investigations of But 3 En 2 Yl 2 Aminobenzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of But-3-en-2-yl 2-aminobenzoate (B8764639). These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbital energies, and potential energy surfaces. This allows for the prediction of molecular properties and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. For a molecule like But-3-en-2-yl 2-aminobenzoate, DFT, particularly with hybrid functionals like B3LYP, is effective for optimizing the molecular geometry and predicting vibrational frequencies. researchgate.net Such calculations can also determine thermodynamic properties and chemical shifts, which can be compared with experimental data for validation. researchgate.net The application of DFT would allow for the exploration of the impact of the butenyl ester group on the electronic properties of the aminobenzoate core.

DFT studies on related aminobenzoic acid derivatives have successfully been used to determine structure, thermodynamic properties, and vibrational characteristics. researchgate.net For this compound, a similar approach would involve selecting an appropriate functional and basis set to perform geometry optimization, frequency calculations, and subsequent analysis of electronic properties.

Illustrative Data from DFT Calculations:

| Property | Calculated Value (Example) |

|---|---|

| Total Energy (Hartree) | -689.12345 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations on this compound.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical framework. Methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for electronic energies and intermolecular interactions. For this compound, these methods would be valuable for benchmarking the results obtained from DFT and for obtaining highly reliable data on properties like ionization potential and electron affinity.

Studies on similar molecules, such as p-aminobenzoic acid, have employed ab initio methods to extract precise information on their electronic structure and thermochemistry. researchgate.net For this compound, such calculations would be crucial for understanding subtle electronic effects and for providing a "gold standard" theoretical reference.

Semiempirical quantum chemistry methods, such as AM1 and PM7, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary screening of large sets of molecules or for studying very large systems. For this compound, semiempirical methods could be used for an initial exploration of its conformational landscape or for modeling its behavior in larger molecular assemblies. Quantum chemical studies have utilized semiempirical methods to investigate the electronic and structural properties of various organic molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics of this compound in different environments, such as in solution or in a biological system. These simulations are particularly useful for understanding how the molecule explores different shapes and how it interacts with surrounding molecules.

MD simulations would reveal the flexibility of the butenyl chain and the nature of its interactions with solvent molecules. This information is critical for understanding the molecule's solubility and its potential to engage in intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Prediction of Molecular Geometry and Conformational Landscape

The three-dimensional structure of this compound is crucial for its function and reactivity. Computational methods, particularly DFT, can be used to predict the most stable molecular geometry by finding the minimum on the potential energy surface. Furthermore, a systematic conformational analysis can be performed to identify other low-energy conformers and the energy barriers between them. This would involve rotating the rotatable bonds in the molecule, such as the C-O bond of the ester group and the C-C single bonds in the butenyl chain, and calculating the energy of each resulting conformation.

The conformational landscape of this compound will be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the amino group and the ester carbonyl. Understanding this landscape is essential for predicting the molecule's predominant shape and how this might influence its interactions with other molecules.

Illustrative Conformational Analysis Data:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Global Minimum | 0.00 | 178.5 |

| Local Minimum 1 | 1.25 | -65.2 |

| Local Minimum 2 | 2.50 | 70.1 |

Note: The data in this table is for illustrative purposes to show the kind of results obtained from a conformational analysis of this compound.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its reactivity. Quantum mechanical calculations can provide detailed information on these properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This map is useful for predicting where the molecule is likely to engage in electrostatic interactions with other molecules. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, and positive potential around the hydrogen atoms of the amino group and the aromatic ring.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Theory

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical study of this compound. Specific calculations of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and consequently its HOMO-LUMO energy gap, are not present in published research.

In the context of Frontier Molecular Orbital (FMO) theory, the HOMO and LUMO energies are critical in predicting a molecule's chemical reactivity and electronic properties. The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Charge Distribution and Electrostatic Potential Mapping

Detailed information regarding the charge distribution and electrostatic potential (ESP) map of this compound is currently unavailable in the scientific literature. Computational chemistry provides the tools to model these properties, which are fundamental to understanding a molecule's intermolecular interactions and reactivity.

An ESP map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, it is expected that the ESP map would show a region of negative potential around the oxygen atoms of the ester's carbonyl group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These areas would be the primary sites for electrophilic attack. Conversely, regions of positive potential would likely be located around the hydrogen atoms of the amino group and the butenyl chain, indicating their susceptibility to nucleophilic attack.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states involving this compound have not been the subject of computational investigation in published studies. Such studies are vital for understanding the mechanisms of chemical reactions, determining reaction rates, and predicting product distributions.

Computational methods, particularly those based on DFT, can be used to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For this compound, potential reactions for study could include its synthesis (esterification of 2-aminobenzoic acid with but-3-en-2-ol), hydrolysis, or reactions involving the amino or butenyl functionalities. A transition state analysis would involve locating the transition state structure and calculating its energy, which is used to determine the activation energy of the reaction. Vibrational frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency. The lack of such computational research means that the mechanistic details of reactions involving this specific compound remain unexplored from a theoretical standpoint.

Spectroscopic Property Prediction and Validation against Experimental Data

There is no available literature that presents a comparison between the predicted spectroscopic properties of this compound from theoretical calculations and its experimentally determined spectra. This type of comparative analysis is a powerful tool for validating computational methods and for the accurate interpretation of experimental data.

Computational chemistry can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). For instance, IR spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies can then be compared to the peaks in an experimental IR spectrum to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT) calculations, which would correlate with the HOMO-LUMO gap of the molecule.

The validation of these predicted spectra against experimental data is a crucial step in computational chemistry research. A strong correlation between the theoretical and experimental data lends confidence to the accuracy of the computational model and its ability to describe the molecule's properties. In the case of this compound, the absence of both the requisite computational predictions and the corresponding published experimental data precludes such a valuable comparative analysis.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as Synthetic Intermediates and Chiral Building Blocks in Complex Molecule Synthesis

But-3-en-2-yl 2-aminobenzoate (B8764639), while not extensively documented, possesses structural features that suggest its utility as a versatile synthetic intermediate. The molecule incorporates a reactive butenyl group and an aminobenzoate moiety, both of which are valuable in the construction of more complex molecular architectures. The presence of a chiral center at the second carbon of the butenyl chain makes it a potential chiral building block for asymmetric synthesis, a critical aspect in the preparation of pharmaceuticals and other biologically active compounds.

The 2-aminobenzoate (anthranilate) portion of the molecule is a common precursor in the synthesis of a variety of heterocyclic compounds, such as quinazolines and acridones, which are known for their diverse pharmacological activities. The ester linkage can be hydrolyzed to liberate the parent 2-aminobenzoic acid and but-3-en-2-ol, or it can undergo transesterification to introduce different functional groups.

The butenyl group, with its terminal double bond, is amenable to a wide range of chemical transformations. These include, but are not limited to, hydroboration-oxidation to form a primary alcohol, ozonolysis to yield an aldehyde, and various addition reactions across the double bond. Furthermore, the allylic position of the chiral center offers opportunities for stereospecific reactions. The combination of these reactive sites within a single molecule allows for a stepwise and controlled elaboration into more intricate structures.

Incorporation into Polymer Architectures and Macromolecular Systems

The unsaturated nature of But-3-en-2-yl 2-aminobenzoate makes it a promising candidate for applications in polymer chemistry.

Design as Monomers for Polymerization Studies

The vinyl group in the butenyl moiety allows this compound to act as a monomer in various polymerization reactions. It can potentially undergo free-radical polymerization, cationic polymerization, or be incorporated into copolymers with other vinyl monomers. The resulting polymers would feature the 2-aminobenzoate group as a pendant side chain, which could impart specific properties to the macromolecule, such as UV-absorption, fluorescence, or the ability to coordinate with metal ions. The chirality of the monomer could also lead to the synthesis of stereoregular polymers with unique chiroptical properties.

Functionality as Cross-linking Agents in Polymer Networks

The presence of a reactive double bond also suggests that this compound could function as a cross-linking agent. In a polymer matrix containing other reactive sites, the vinyl group can participate in reactions that form bridges between polymer chains, leading to the formation of a three-dimensional network. This cross-linking process is crucial for enhancing the mechanical strength, thermal stability, and solvent resistance of polymeric materials. The specific structure of the cross-linker can influence the final properties of the polymer network.

Development of Novel Catalytic Systems Based on Compound Derivatives

The 2-aminobenzoate scaffold is a known precursor for the synthesis of ligands for transition metal catalysts. The amino group and the ester functionality can be modified to create bidentate or polydentate ligands capable of coordinating with a variety of metal centers. These metal complexes can then be investigated for their catalytic activity in a range of organic transformations, such as C-C bond formation, hydrogenations, and oxidations. The chirality inherent in the butenyl side chain could be exploited to develop asymmetric catalysts for enantioselective synthesis. Derivatives of this compound could be designed to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its performance.

Future Research Directions and Unexplored Avenues for But 3 En 2 Yl 2 Aminobenzoate

Development of Green Chemistry-Oriented Synthetic Methodologies

The traditional synthesis of esters often involves harsh conditions and hazardous reagents. Future research into But-3-en-2-yl 2-aminobenzoate (B8764639) will likely prioritize the development of environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key areas of investigation include:

Biocatalysis: Utilizing enzymes, such as lipases, for the esterification of 2-aminobenzoic acid with but-3-en-2-ol offers a highly selective and mild alternative to chemical catalysis. Continuous enzymatic esterification in non-aqueous environments is a promising strategy for producing high-purity esters. mdpi.com

Heterogeneous Catalysis: The use of solid acid catalysts (e.g., ion-exchange resins, zeolites, metal oxides) can replace corrosive homogeneous acid catalysts like sulfuric acid. mdpi.com These catalysts are easily separable and reusable, minimizing waste and simplifying purification processes.

Sustainable Precursors and Solvents: A significant advancement would be the biosynthetic production of the precursors, particularly 2-aminobenzoic acid (anthranilic acid). mdpi.comresearchgate.net Research shows that ortho-aminobenzoic acid can be derived from chorismate in the shikimate pathway, starting from simple carbon sources like glucose. mdpi.comresearchgate.net Furthermore, replacing conventional organic solvents with greener alternatives, such as natural deep eutectic solvents (NADES), can drastically reduce the environmental impact of the synthesis. jsynthchem.com

Table 1: Comparison of Synthetic Methodologies for Ester Production

| Feature | Traditional Esterification | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases), Heterogeneous solid acids |

| Solvents | Volatile organic compounds (e.g., Toluene) | Natural Deep Eutectic Solvents (NADES), solvent-free conditions |

| Precursors | Petroleum-derived | Biosynthetically produced (e.g., from glucose) |

| Conditions | High temperatures, harsh acids | Mild temperatures, neutral pH (for enzymes) |

| Waste | Difficult-to-treat acidic waste | Minimal waste, recyclable catalysts |

| Efficiency | Often requires excess reagents | High selectivity, improved atom economy |

Investigation of Novel Selectivity Control in Reactions Involving Multiple Functional Groups

But-3-en-2-yl 2-aminobenzoate contains three distinct functional groups: an aromatic amine, an ester, and a carbon-carbon double bond. masterorganicchemistry.comfsu.edulibretexts.org This multi-functionality makes it an excellent substrate for studying chemoselectivity, where a reagent is made to react with one specific functional group in the presence of others.

Unexplored avenues include:

Selective Hydrogenation: Developing catalytic systems that can selectively reduce the C=C double bond without affecting the ester or the aromatic ring. This would yield But-2-yl 2-aminobenzoate, a saturated analogue with different physical and chemical properties.

Selective Oxidation/Epoxidation: Targeting the alkene for epoxidation to form an oxirane ring while leaving the electron-rich aromatic amine untouched. This transformation would introduce a new reactive site for further functionalization.

Amine-Selective Reactions: Exploring conditions for the selective acylation, alkylation, or diazotization of the 2-amino group without triggering hydrolysis of the adjacent ester. The proximity of the ester group could offer unique steric or electronic influences on the reactivity of the amine.

Ortho-Functionalization: Investigating reactions that functionalize the aromatic ring, directed by the existing amino and ester substituents.

Table 2: Reactive Sites and Potential Selective Transformations

| Functional Group | Potential Selective Reaction | Product Type | Research Goal |

|---|---|---|---|

| Alkene (C=C) | Catalytic Hydrogenation | Saturated Ester | Modify physical properties (e.g., flexibility, volatility) |

| Alkene (C=C) | Epoxidation (e.g., with m-CPBA) | Epoxy Ester | Introduce a new reactive handle for polymerization or ring-opening |

| Aromatic Amine (-NH₂) | N-Acylation | N-Acetyl Ester | Modify biological activity or electronic properties |

| Aromatic Amine (-NH₂) | Diazotization | Azo Compound | Create dyes or compounds for cross-linking applications |

| Ester (-COO-) | Hydrolysis | 2-Aminobenzoic acid | Controlled release applications |

Advanced Hybrid Computational-Experimental Approaches

The synergy between computational chemistry and experimental work provides a powerful paradigm for understanding and predicting chemical reactivity. scielo.brnih.govresearchgate.net For a molecule like this compound, this approach can accelerate discovery and rationalize complex behaviors.

Future research directions involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways for the synthesis and subsequent reactions of the molecule. jocpr.com This can help identify transition states, calculate activation energies, and predict the most favorable reaction conditions, thereby reducing the need for extensive empirical screening. scielo.brresearchgate.net

Predicting Reactivity and Spectral Properties: Computational tools can predict sites of electrophilic and nucleophilic attack by analyzing frontier molecular orbitals (HOMO-LUMO) and mapping the molecular electrostatic potential (MEP). researchgate.netresearchgate.net These calculations can guide the design of selective reactions. Furthermore, theoretical calculations of spectroscopic data (NMR, IR) can aid in the structural confirmation of new derivatives. jocpr.comresearchgate.net

Rational Catalyst Design: In silico modeling can be used to design catalysts tailored for specific transformations. For instance, computational studies can help understand the binding interactions between a catalyst and the substrate, providing insights to enhance selectivity in hydrogenation or oxidation reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis of specialty chemicals from traditional batch reactors to continuous flow systems is a major trend in modern chemistry. seqens.comacs.org Flow chemistry offers enhanced safety, precise control over reaction parameters, and seamless scalability. seqens.comdrugdeliveryleader.com

Key opportunities for future work include:

Continuous Flow Synthesis: Developing a multi-step flow process for the synthesis of this compound. This could involve pumping the precursors through heated reactor coils containing a packed bed of a solid acid catalyst, followed by in-line purification. seqens.com Such a system would allow for higher throughput and consistency compared to batch production. drugdeliveryleader.com

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis or derivatization of the target molecule. merckmillipore.comnih.gov These platforms use robotic liquid handlers and automated analytical tools to perform and analyze hundreds of reactions, accelerating the discovery of optimal conditions. merckmillipore.comnih.gov

Telescoped Synthesis: Designing an integrated flow system where the crude product from one reaction step is directly fed into the next reactor without intermediate isolation and purification. This "telescoped" approach dramatically improves efficiency and reduces waste, representing a state-of-the-art manufacturing process.

Table 3: Comparison of Batch vs. Flow Chemistry for Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Operation | Reactants mixed in a single vessel | Reactants continuously pumped through a reactor |

| Heat Transfer | Limited by surface-area-to-volume ratio | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with exothermic reactions and hazardous materials | Improved safety due to small reaction volumes and better control seqens.com |

| Scalability | Complex and often requires re-optimization | Straightforward by running the system for a longer time seqens.com |

| Control | Difficult to precisely control temperature and mixing | Precise control over reaction time, temperature, and pressure |

| Integration | Difficult to automate multi-step sequences | Easily integrated with in-line analysis and purification nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing But-3-en-2-yl 2-aminobenzoate with high purity?

- Answer: The compound can be synthesized via esterification of 2-aminobenzoic acid with but-3-en-2-ol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). For air-sensitive intermediates, Schlenk line techniques should be employed to prevent oxidation or hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. Which analytical techniques are optimal for characterizing this compound?

- Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm ester linkage and double-bond geometry.

- IR Spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹).

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water with 0.1% formic acid) for optimal resolution .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Conduct accelerated stability studies by exposing samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways. Immediate first-aid measures for exposure include rinsing skin/eyes with water and seeking medical consultation for inhalation or ingestion .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis of this compound under physiological conditions?

- Answer: Hydrolysis kinetics can be studied using pH-varied buffers (pH 1–12) at 37°C. Monitor ester cleavage via LC-MS and quantify 2-aminobenzoic acid as a degradation product. Isotope-labeling (e.g., ¹⁸O in H₂O) combined with kinetic isotope effects (KIEs) can elucidate nucleophilic vs. general acid-base mechanisms . Computational modeling (DFT) may predict transition states and activation energies.

Q. How can computational modeling predict the biological interactions of this compound?

- Answer: Perform molecular docking (AutoDock Vina) to screen against protein targets (e.g., cyclooxygenases or ion channels). Use QSPR models to correlate structural descriptors (logP, polar surface area) with bioavailability. MD simulations (GROMACS) can assess binding stability in lipid bilayers or aqueous environments .

Q. What are the environmental degradation pathways of this compound, and how can they be mitigated?

- Answer: Conduct photolysis studies using UV-Vis light (λ = 290–400 nm) to simulate sunlight exposure. Identify byproducts (e.g., epoxides or diols from double-bond oxidation) via GC-MS. Evaluate adsorption to indoor surfaces (e.g., cellulose or silica) using microspectroscopic imaging to assess persistence .

Q. How can researchers screen the biological activity of this compound in vitro?

- Answer: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory potential). Optimize solubility with DMSO (<0.1% v/v) and validate dose-response curves. Compare results to structurally similar esters (e.g., cyclohexyl 2-aminobenzoate) to infer structure-activity relationships .

Q. What advanced techniques elucidate interactions between this compound and biomacromolecules?

- Answer: Employ surface plasmon resonance (SPR) to measure binding affinity to serum proteins (e.g., albumin). Use fluorescence quenching assays to study DNA intercalation. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe coordination chemistry with metal ions in enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.